(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide
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Description
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H17NO2S and its molecular weight is 311.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Synthetic methodologies involving compounds similar to "(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide" have been extensively studied. For instance, the synthesis of 4H-indeno[1,2-b]thiophenes and 8H-indeno[2,1-b]thiophenes involves treatment of methyl propiolate and various benzaldehydes, showcasing the compound's potential in constructing complex heterocyclic systems through intramolecular Friedel-Crafts reactions (Jeon & Lee, 2008). Additionally, transformations under Camps cyclization conditions have been applied to similar N-substituted furan- and thiophene-carboxamides, indicating the compound's utility in generating quinolin-4(1H)-ones, a class of compounds with various pharmacological activities (Mochalov et al., 2016).
Material Science and Polymer Chemistry
Research on the palladium-catalyzed direct alkenation of thiophenes and furans highlights the potential of such compounds in material science and polymer chemistry. This method allows for the synthesis of mono-alkenylated products, which are crucial intermediates in the production of conducting polymers and organic electronic materials (Zhao et al., 2009).
Pharmacology and Drug Discovery
The synthesis and evaluation of heteroarylacrylonitriles for in vitro cytotoxic activities demonstrate the relevance of acrylamide derivatives in drug discovery. Structure-activity relationship studies of these compounds have shown potential anticancer properties, suggesting that related acrylamide derivatives, such as the compound , may also possess significant biological activities (Sa̧czewski et al., 2004).
Antiviral Research
A related compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been identified as a novel chemical inhibitor against the SARS coronavirus helicase, highlighting the potential of furan-acrylamide derivatives in antiviral research. The compound exhibited inhibitory effects on ATP hydrolysis and DNA unwinding activities of the helicase, with minimal cytotoxicity, suggesting that derivatives of "this compound" might also possess antiviral properties (Lee et al., 2017).
Properties
IUPAC Name |
(E)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(furan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-13(19-18(20)7-6-14-8-9-21-11-14)10-15-12-22-17-5-3-2-4-16(15)17/h2-9,11-13H,10H2,1H3,(H,19,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRYCZQTYUGDCW-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.